molecular formula C16H28N2O4 B11929627 Oseltamivir-d3

Oseltamivir-d3

Cat. No.: B11929627
M. Wt: 315.42 g/mol
InChI Key: VSZGPKBBMSAYNT-RWPOTZPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oseltamivir-d3 is a deuterated form of oseltamivir, an antiviral medication used to treat and prevent influenza A and B. The deuterium substitution in this compound enhances its stability and allows for more precise pharmacokinetic studies. Oseltamivir itself is well-known under the trade name Tamiflu and is a neuraminidase inhibitor that prevents the release of new viral particles from infected cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oseltamivir-d3 involves the incorporation of deuterium atoms into the oseltamivir molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the use of deuterated acetic acid in the acetylation step of the synthesis .

Industrial Production Methods

Industrial production of this compound follows similar principles to the synthesis of oseltamivir but with the inclusion of deuterated compounds. The process typically involves multiple steps, including esterification, reduction, and acetylation, with careful control of reaction conditions to ensure the incorporation of deuterium .

Chemical Reactions Analysis

Types of Reactions

Oseltamivir-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include oseltamivir carboxylate and various deuterated intermediates, which are crucial for further pharmacokinetic studies .

Scientific Research Applications

Oseltamivir-d3 has a wide range of scientific research applications:

Mechanism of Action

Oseltamivir-d3, like oseltamivir, exerts its effects by inhibiting the neuraminidase enzyme on the surface of influenza viruses. This inhibition prevents the release of new viral particles from infected cells, thereby limiting the spread of the virus. The deuterium atoms in this compound do not alter its mechanism of action but enhance its stability and allow for more precise tracking in pharmacokinetic studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oseltamivir-d3 is unique due to its deuterium substitution, which enhances its stability and allows for more precise pharmacokinetic studies. This makes it particularly valuable in research settings where accurate tracking of drug metabolism is crucial .

Properties

Molecular Formula

C16H28N2O4

Molecular Weight

315.42 g/mol

IUPAC Name

ethyl (3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylate

InChI

InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15+/m0/s1/i4D3

InChI Key

VSZGPKBBMSAYNT-RWPOTZPQSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H]1[C@H](CC(=C[C@H]1OC(CC)CC)C(=O)OCC)N

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC

Origin of Product

United States

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